molecular formula C27H22N2O B5215454 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol

1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B5215454
M. Wt: 390.5 g/mol
InChI Key: IYJPHOYJFQBRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol, also known as DPBE, is a compound that has been extensively studied for its potential use in various scientific research applications. DPBE is a chiral molecule that contains both a benzimidazole and an alcohol functional group, which makes it a versatile molecule for use in different fields of research.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its versatility. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol can be used in a variety of different assays and experiments, making it a valuable tool for researchers in different fields. However, one of the limitations of using 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol. One promising area of research is the development of new cancer therapies based on the compound. Another potential area of research is the development of new drugs for the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol and its potential applications in other fields of research.

Synthesis Methods

The synthesis of 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol can be achieved through a variety of methods, including the reaction of 1-phenyl-1H-benzimidazole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-phenyl-1H-benzimidazole-2-carbaldehyde with diphenylacetic acid, followed by reduction with sodium borohydride.

Scientific Research Applications

1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1,1-diphenyl-2-(1-phenylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c30-27(21-12-4-1-5-13-21,22-14-6-2-7-15-22)20-26-28-24-18-10-11-19-25(24)29(26)23-16-8-3-9-17-23/h1-19,30H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJPHOYJFQBRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2C4=CC=CC=C4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-diphenyl-2-(1-phenyl-1H-benzimidazol-2-yl)ethanol

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